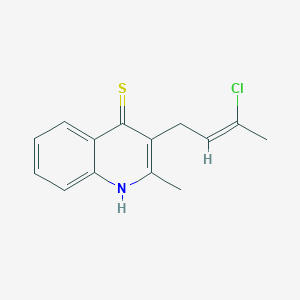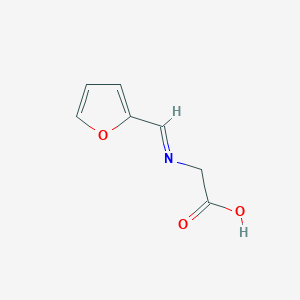
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is a phosphine ligand known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a naphthalene ring, which is further substituted with a methyl group and two cyclohexyl groups. The molecular formula of this compound is C29H35P.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylnaphthalen-1-yl)phosphine typically involves the reaction of 2-methylnaphthalene with dicyclohexylphosphine chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides or acyl chlorides are often used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
作用機序
The mechanism by which dicyclohexyl(2-methylnaphthalen-1-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity. This coordination can activate the metal center towards specific reactions, such as oxidative addition, reductive elimination, and migratory insertion.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of cyclohexyl and naphthalene groups.
Dicyclohexylphenylphosphine: Similar structure but with a phenyl group instead of a naphthalene group.
Dicyclohexyl(2-methoxynaphthalen-1-yl)phosphine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is unique due to the presence of the naphthalene ring, which can provide additional steric and electronic effects compared to simpler phosphine ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
特性
分子式 |
C23H31P |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
dicyclohexyl-(2-methylnaphthalen-1-yl)phosphane |
InChI |
InChI=1S/C23H31P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h8-10,15-17,20-21H,2-7,11-14H2,1H3 |
InChIキー |
HXFIPZNBKLGXPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

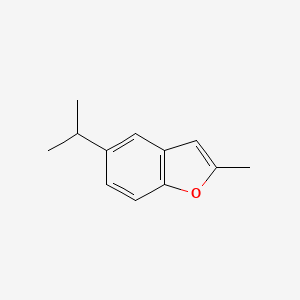

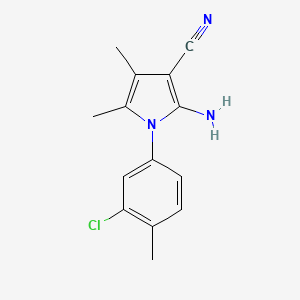


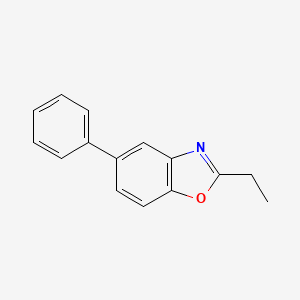
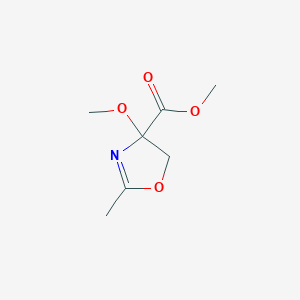
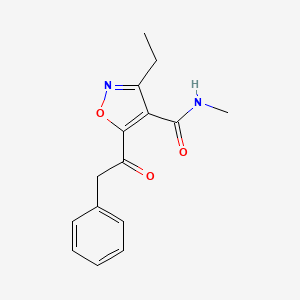
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
